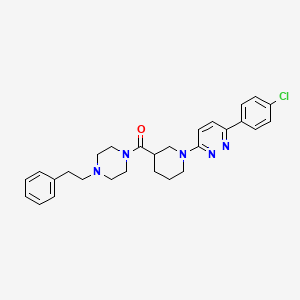
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H32ClN5O and its molecular weight is 490.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown the synthesis of new pyridine derivatives, including compounds structurally related to "(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone," demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This exploration into novel pyridine derivatives highlights the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure and Interaction Studies
Crystallographic studies have been conducted on related compounds to understand their structural and electronic properties. For instance, the crystal structure of certain adducts comprising similar chemical scaffolds has been analyzed, providing insights into the molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired biological or chemical properties (Revathi et al., 2015).
Anticonvulsant Properties and Structural Analysis
Further research has delved into the structural and electronic properties of anticonvulsant drugs, including compounds with the core structure similar to the chemical . These studies solve crystal structures and perform molecular-orbital calculations to understand the compounds' bioactive conformation and interaction with biological targets (Georges et al., 1989).
Insecticidal Activity
Compounds within the same chemical family have shown certain insecticidal activities, with specific derivatives exhibiting significant lethal rates against armyworm at varying concentrations. This suggests a potential application in developing new insecticidal agents (Ding et al., 2019).
Anticancer and Antituberculosis Studies
Synthetic efforts have also been directed toward evaluating the anticancer and antituberculosis activities of derivatives related to this chemical scaffold. Certain compounds synthesized using reductive amination methods have shown promising in vitro activity against cancer cell lines and Mycobacterium tuberculosis, indicating the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Propriétés
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN5O/c29-25-10-8-23(9-11-25)26-12-13-27(31-30-26)34-15-4-7-24(21-34)28(35)33-19-17-32(18-20-33)16-14-22-5-2-1-3-6-22/h1-3,5-6,8-13,24H,4,7,14-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFAVXFNINKKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

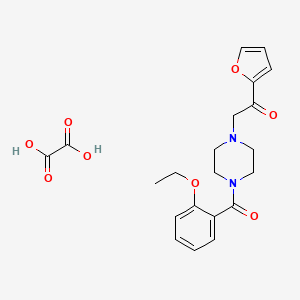
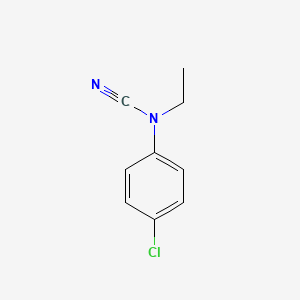
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2804131.png)
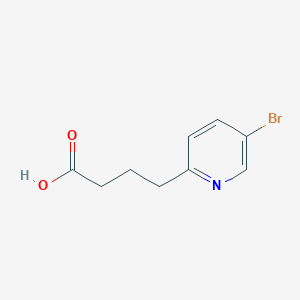
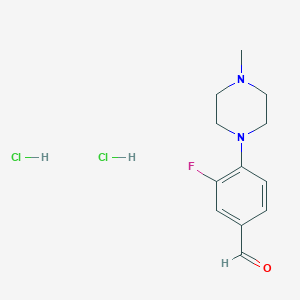
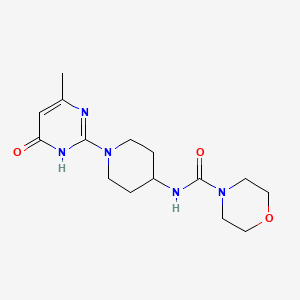
![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)
![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
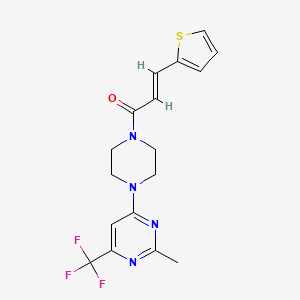
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)
![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)